molecular formula C14H12O2 B291084 Cyclopropanecarboxylic acid, 2-naphthyl ester

Cyclopropanecarboxylic acid, 2-naphthyl ester

Cat. No. B291084
M. Wt: 212.24 g/mol
InChI Key: UAAAZXARPPSLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanecarboxylic acid, 2-naphthyl ester (CNE) is a synthetic compound that has been widely used in scientific research. It is a member of the cyclopropane family of compounds and is commonly referred to as a cyclopropane fatty acid analog. CNE has been used to study the mechanism of action of various enzymes and proteins, as well as its effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-naphthyl ester is not fully understood, but it is believed to act as a competitive inhibitor of various enzymes. Cyclopropanecarboxylic acid, 2-naphthyl ester is structurally similar to fatty acids, which are natural substrates for many enzymes. By binding to the active site of these enzymes, Cyclopropanecarboxylic acid, 2-naphthyl ester prevents the natural substrate from binding and inhibits the enzyme's activity.
Biochemical and Physiological Effects
Cyclopropanecarboxylic acid, 2-naphthyl ester has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, as well as inhibit the growth of cancer cells. Cyclopropanecarboxylic acid, 2-naphthyl ester has also been shown to have neuroprotective effects and improve cognitive function in animal models. Additionally, Cyclopropanecarboxylic acid, 2-naphthyl ester has been shown to improve insulin sensitivity and reduce the risk of metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of using Cyclopropanecarboxylic acid, 2-naphthyl ester in lab experiments is its availability and ease of synthesis. Cyclopropanecarboxylic acid, 2-naphthyl ester is also stable and can be stored for long periods without degradation. However, Cyclopropanecarboxylic acid, 2-naphthyl ester has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and concentrations when using Cyclopropanecarboxylic acid, 2-naphthyl ester in experiments to ensure accurate results.

Future Directions

There are several future directions for Cyclopropanecarboxylic acid, 2-naphthyl ester research. One area of interest is the development of Cyclopropanecarboxylic acid, 2-naphthyl ester analogs with improved potency and selectivity for specific enzymes. Additionally, Cyclopropanecarboxylic acid, 2-naphthyl ester could be used as a tool to study the effects of fatty acids on various biological systems, including the gut microbiome and immune system. Further research is also needed to fully understand the mechanism of action of Cyclopropanecarboxylic acid, 2-naphthyl ester and its potential therapeutic applications.
Conclusion
In conclusion, Cyclopropanecarboxylic acid, 2-naphthyl ester is a synthetic compound that has been widely used in scientific research. It has been shown to have various biochemical and physiological effects and has been used to study the mechanism of action of various enzymes and proteins. While there are some limitations to using Cyclopropanecarboxylic acid, 2-naphthyl ester in lab experiments, it remains a valuable tool for scientific research. Future research on Cyclopropanecarboxylic acid, 2-naphthyl ester and its analogs could lead to the development of new therapeutic agents and a better understanding of the effects of fatty acids on biological systems.

Synthesis Methods

Cyclopropanecarboxylic acid, 2-naphthyl ester can be synthesized through a multi-step process that involves the reaction of 2-naphthol with cyclopropanecarboxylic acid chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain a pure sample of Cyclopropanecarboxylic acid, 2-naphthyl ester. This process has been optimized and can be performed on a large scale, making Cyclopropanecarboxylic acid, 2-naphthyl ester readily available for scientific research.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-naphthyl ester has been used in various scientific research applications, including enzyme inhibition studies, protein-ligand binding assays, and as a tool to study the effects of fatty acids on biological systems. It has been shown to inhibit the activity of various enzymes, including acyl-CoA synthetase and fatty acid amide hydrolase. Cyclopropanecarboxylic acid, 2-naphthyl ester has also been used to study the binding of fatty acids to proteins, such as the fatty acid binding protein, and its effects on cellular signaling pathways.

properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

naphthalen-2-yl cyclopropanecarboxylate

InChI

InChI=1S/C14H12O2/c15-14(11-5-6-11)16-13-8-7-10-3-1-2-4-12(10)9-13/h1-4,7-9,11H,5-6H2

InChI Key

UAAAZXARPPSLNV-UHFFFAOYSA-N

SMILES

C1CC1C(=O)OC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CC1C(=O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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